molecular formula C17H12N2O B14481062 (4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile CAS No. 65913-22-6

(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile

Cat. No.: B14481062
CAS No.: 65913-22-6
M. Wt: 260.29 g/mol
InChI Key: LFHNYWYYTLLXJT-UHFFFAOYSA-N
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Description

(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile is a heterocyclic compound that features an oxazole ring substituted with diphenyl groups at positions 4 and 5, and an acetonitrile group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature to moderate heating, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been reported . This method allows for the rapid and scalable production of the compound with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.

Properties

CAS No.

65913-22-6

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

2-(4,5-diphenyl-1,3-oxazol-2-yl)acetonitrile

InChI

InChI=1S/C17H12N2O/c18-12-11-15-19-16(13-7-3-1-4-8-13)17(20-15)14-9-5-2-6-10-14/h1-10H,11H2

InChI Key

LFHNYWYYTLLXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CC#N)C3=CC=CC=C3

Origin of Product

United States

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